Alinidine (N-allyl clonidine, ST 567, 2-[N-allyl-N-(2,6-dichlorophenyl)-amino]-2-imidazoline) [, , , , ] is a synthetic imidazoline derivative, specifically an N-allyl derivative of clonidine. [, , ] While initially investigated for its potential in treating angina pectoris and hypertension, alinidine serves as a valuable tool in scientific research due to its specific bradycardic action. [, , ] This bradycardic effect stems from alinidine's selective action on the sinoatrial (SA) node, the heart's natural pacemaker. [, , , ] Unlike beta-blockers, alinidine's bradycardic effect is not mediated through adrenergic receptors. [, ]
Alinidine is derived from clonidine, a well-known antihypertensive medication. It belongs to the class of compounds known as imidazoline derivatives and is specifically categorized under alpha-2 adrenergic receptor agonists. Its chemical formula is C₁₁H₁₄ClN₃, and it has been utilized in various studies to understand its physiological effects and potential therapeutic applications .
The synthesis of alinidine involves several key steps that typically include the reaction of appropriate precursors under controlled conditions. One common method for synthesizing alinidine involves:
Recent studies have also explored variations in synthesis that enhance yield and purity, including the use of microwave-assisted synthesis techniques that can significantly reduce reaction times while improving efficiency .
Alinidine possesses a complex molecular structure characterized by a bicyclic imidazoline ring system. Key features include:
The three-dimensional structure of alinidine can be analyzed using computational methods, revealing insights into its binding interactions with alpha-2 adrenergic receptors.
Alinidine participates in various chemical reactions, particularly those involving receptor interactions and metabolic transformations within biological systems:
These reactions are crucial for understanding the pharmacokinetics and dynamics of alinidine in therapeutic contexts .
The mechanism of action of alinidine primarily involves its agonistic effect on alpha-2 adrenergic receptors located in the central nervous system:
This dual action on both central nervous system receptors and cardiac ion channels underlies its therapeutic potential for managing conditions like hypertension.
Alinidine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Alinidine has several scientific applications:
Alinidine (chemical name: N-allylclonidine) emerged in the late 1970s–1980s as one of the first compounds deliberately engineered to act as a "specific bradycardic agent" (SBA). It was designed to reduce heart rate (chronotropy) without significantly affecting cardiac contractility or vascular tone, a limitation of existing antianginal drugs like β-blockers and calcium channel blockers. Its discovery marked a pivotal shift toward targeting the pacemaker current (Iᶠ or "funny current"), the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current responsible for diastolic depolarization in sinoatrial (SA) node cells [1] [2].
Electrophysiological studies on isolated rabbit SA node preparations demonstrated that alinidine (10–80 µM) reduced spontaneous firing rates by decreasing the slope of diastolic depolarization. Voltage-clamp experiments confirmed this resulted from a dual inhibitory action on Iᶠ:
Unlike contemporary antiarrhythmics (e.g., verapamil), alinidine’s bradycardic effect was not use-dependent or frequency-dependent, confirming its unique mechanism centered on pacemaker current modulation rather than sodium or calcium channel blockade [1]. However, its lack of specificity—due to ancillary block of potassium (I_K) and calcium currents (I_Ca-L) at higher doses—limited therapeutic utility and spurred development of more selective successors [1] [6].
Table 1: Early If Channel Blockers and Their Electrophysiological Actions
Compound | Primary Target | Effect on Diastolic Depolarization | Selectivity for Iᶠ |
---|---|---|---|
Alinidine | Iᶠ | ↓ Slope | Low (blocks IK, ICa) |
Zatebradine (UL-FS49) | Iᶠ | ↓ Slope | Moderate (causes visual side effects) |
Falipamil (AQ-A39) | Iᶠ | ↓ Slope | Moderate |
ZD7288 | Iᶠ | ↓ Slope | High |
Alinidine is classified as a prototypical first-generation specific bradycardic agent (SBA). SBAs are defined by their ability to reduce heart rate within physiological limits without:
Key pharmacological distinctions from other rate-reducing agents include:
Despite its pioneering role, alinidine’s clinical development was discontinued due to:
Table 2: Pharmacological Classification of Bradycardic Agents
Property | Alinidine (SBA) | β-Blockers | Ca²⁺ Channel Blockers |
---|---|---|---|
Primary target | Iᶠ / HCN channels | β-adrenoceptors | L-type Ca²⁺ channels |
Heart rate reduction | +++ | +++ | ++ |
Contractility reduction | Minimal | +++ | ++ |
Vasodilation | None | None (some subtypes) | +++ |
SA node specificity | High | Low | Low |
Alinidine’s chemical origin traces to clonidine, an α₂-adrenoceptor agonist used for hypertension. Structurally, it is the N-allyl derivative of clonidine, retaining the phenylguanidine core but substituting the imidazoline ring with an allyl group. This modification abolished clonidine’s vasodilatory and sympatholytic effects, repurposing it as a direct SA node modulator [1] [2].
This structural innovation catalyzed the rational design of later-generation Iᶠ blockers:
The evolution underscored critical structure-activity relationship (SAR) principles:
Table 3: Structural Evolution from Clonidine to Modern If Blockers
Compound | Core Structure | Modification | Target Specificity |
---|---|---|---|
Clonidine | Imidazoline-guanidine | N/A (α₂-agonist) | Low (CNS, vascular) |
Alinidine | Phenylguanidine | N-allyl substitution | Moderate (Iᶠ, ICa, IK) |
Zatebradine | Benzocyclobutane | Verapamil derivative | Moderate (Iᶠ, retinal Iₕ) |
Ivabradine | Benzazepinone | Cyclobutane side chain | High (HCN4) |
Alinidine thus represents a foundational bridge between early neuroactive drugs and modern, mechanistically precise bradycardic agents. Its limitations catalyzed the development of purer Iᶠ inhibitors that achieve heart rate reduction without compromising cardiac electrophysiological stability [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7